molecular formula C16H12N2O3S B2868145 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1176721-85-9

2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2868145
CAS No.: 1176721-85-9
M. Wt: 312.34
InChI Key: FBRSUMGTAWKAPW-UHFFFAOYSA-N
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Description

2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds

Mechanism of Action

Target of Action

Compounds with a thiadiazole scaffold, such as this one, have been known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

It’s known that thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could potentially lead to changes in the function of these biomolecules, thereby exerting the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could exert a variety of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-phenoxyaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications of 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

This compound is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. This compound has the CAS No. 1176721-85-9.

This compound has several scientific research applications:

  • Chemistry: It can be employed as a building block for synthesizing more complex molecules.
  • Biology: It is investigated for its potential as an antimicrobial or antiviral agent.
  • Medicine: It is explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Industry: It can be utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

Its combination of a phenoxyphenyl group with a thiazole ring and carboxylic acid functionality provides it with distinct chemical and biological properties that differentiate it from other thiazole derivatives .

Biological Activity

2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C17H14N2O3S
  • Molecular Weight : 326.38 g/mol
  • CAS Number : 1176721-85-9

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its role as an inhibitor of certain enzymes and its potential as an anticancer agent.

Enzyme Inhibition

Research indicates that compounds with thiazole moieties often exhibit inhibitory effects on enzymes such as xanthine oxidase (XO), which is involved in uric acid production. This inhibition is significant for conditions like hyperuricemia and gout. A related study demonstrated that a structurally similar thiazole derivative exhibited an IC50 value of 48.6 nM against XO, suggesting that modifications to the thiazole structure can enhance inhibitory potency .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. For instance, studies involving U87MG human glioblastoma cells suggest that thiazole derivatives can inhibit cell proliferation significantly. In one study, a related compound demonstrated an IC50 value significantly lower than that of conventional treatments like temozolomide, indicating a promising avenue for further research into thiazole-based therapies .

The mechanisms through which this compound exerts its effects are multifaceted:

  • P-glycoprotein Modulation : Certain thiazole derivatives have been shown to interact with P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance by pumping out chemotherapeutic agents from cells. Compounds that can inhibit or modulate P-gp activity may enhance the efficacy of existing anticancer drugs .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to increased apoptosis or programmed cell death .

Table 1: Summary of Biological Activities

Study ReferenceCell Line/ModelActivity DetectedIC50 Value
U87MG Glioblastoma CellsInhibition of proliferation<20 μM
Xanthine OxidaseEnzyme inhibition48.6 nM
Various Cancer ModelsModulation of P-glycoproteinNot specified

Properties

IUPAC Name

2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15(20)14-10-22-16(18-14)17-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRSUMGTAWKAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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